molecular formula C23H20N2O5S B12145000 Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate

Cat. No.: B12145000
M. Wt: 436.5 g/mol
InChI Key: JWKXSSOGJUMOTK-UHFFFAOYSA-N
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Description

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate is an organic compound with the molecular formula C23H20N2O5S. This compound is known for its unique structure, which includes an imidazolidinone ring substituted with phenyl groups and an ethanesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate typically involves multiple steps. One common method includes the reaction of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticonvulsant and antibacterial properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
  • 1,4-Bis{2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenylcarbonyloxy]ethoxy}benzene
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid

Uniqueness

Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate stands out due to its unique combination of an imidazolidinone ring and an ethanesulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate

InChI

InChI=1S/C23H20N2O5S/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-31(28,29)30-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27)

InChI Key

JWKXSSOGJUMOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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